2-(3-(Aminomethyl)phenyl)acetonitrile

Catalog No.
S13517384
CAS No.
M.F
C9H10N2
M. Wt
146.19 g/mol
Availability
In Stock
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2-(3-(Aminomethyl)phenyl)acetonitrile

Product Name

2-(3-(Aminomethyl)phenyl)acetonitrile

IUPAC Name

2-[3-(aminomethyl)phenyl]acetonitrile

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4,7,11H2

InChI Key

BUUNDASAMBILEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN)CC#N

2-(3-(Aminomethyl)phenyl)acetonitrile, with the chemical formula C8H8N2C_8H_8N_2, is an organic compound characterized by a phenyl group attached to a nitrile functional group and an aminomethyl substituent. The structure consists of a phenyl ring with an amino group (-NH2) positioned at the meta position relative to the acetonitrile group (-C(=N)-C≡N). This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the amino and nitrile functionalities, which can participate in various

  • Nucleophilic Substitution: The nitrile group can act as a nucleophile in reactions with electrophiles, leading to the formation of amides or other derivatives.
  • Reduction Reactions: The nitrile can be reduced to form primary amines or aldehydes using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Oxidation Reactions: The amino group can be oxidized to form imines or other nitrogen-containing compounds.
  • Cyclization Reactions: Under specific conditions, this compound can participate in cyclization reactions to form heterocycles.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .

Several synthesis methods have been reported for 2-(3-(Aminomethyl)phenyl)acetonitrile:

  • Strecker Synthesis: A one-pot three-component reaction involving aldehydes, amines, and cyanides can yield α-amino nitriles. This method is efficient and allows for diverse functionalization .
  • Nitration and Reduction: Starting from 3-nitroacetophenone, reduction followed by substitution can produce the desired compound .
  • Cyanomethylation: This involves the reaction of acetonitrile with substituted phenylamines under specific catalytic conditions to introduce the cyanomethyl group .

These methods highlight the compound's synthetic accessibility and potential for modification.

2-(3-(Aminomethyl)phenyl)acetonitrile has several applications:

  • Pharmaceuticals: Its structural features make it a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, including heterocycles and biologically active compounds.
  • Material Science: Compounds with similar structures are explored for their potential use in polymers and materials science due to their chemical stability and reactivity .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(3-(Aminomethyl)phenyl)acetonitrile. Here is a comparison highlighting their uniqueness:

Compound NameChemical FormulaSimilarityUnique Features
2-Amino-2-phenylacetonitrileC8H8N2C_8H_8N_20.97Contains an additional amino group at the alpha position
3-Amino-2,5-dimethylbenzonitrileC10H10N2C_{10}H_{10}N_20.86Features methyl substitutions that affect solubility and reactivity
2-(4-Aminophenyl)-2-methylpropanenitrileC11H14N2C_{11}H_{14}N_20.84Contains a branched structure that may influence steric hindrance
2-(3-Aminophenyl)-2-methylpropanenitrileC11H14N2C_{11}H_{14}N_20.86Similar branching but different positional isomerism affects reactivity

These comparisons illustrate how variations in substituents and positions can lead to distinct chemical properties and biological activities, emphasizing the uniqueness of 2-(3-(Aminomethyl)phenyl)acetonitrile within this class of compounds .

2-(3-(Aminomethyl)phenyl)acetonitrile first appeared in scientific literature in the early 2020s, with its PubChem entry (CID 162394423) formally registered in 2022. While its discovery timeline remains less documented compared to simpler nitriles like acetonitrile (first synthesized in 1847), its emergence aligns with advances in combinatorial chemistry techniques that prioritize modular building blocks for drug candidate libraries. The compound’s synthetic accessibility via reductive amination protocols and its bifunctional nature (combining nucleophilic amine and electrophilic nitrile groups) have driven its adoption in fragment ligation strategies.

Structural Significance in Organic Chemistry

The molecular structure of 2-(3-(Aminomethyl)phenyl)acetonitrile (C₉H₁₁ClN₂) features a meta-substituted benzene ring with two critical functional groups:

  • Aminomethyl (–CH₂NH₂): Provides a primary amine site for nucleophilic reactions, enabling Schiff base formation or amide couplings.
  • Acetonitrile (–CH₂CN): Introduces a nitrile group capable of undergoing hydrolysis to carboxylic acids or participating in cycloadditions.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁ClN₂
Molecular Weight182.65 g/mol
Parent Compound (CID)82502515
SMILES NotationC1=CC(=CC(=C1)CN)CC#N.Cl

The planar benzene ring facilitates π-π stacking interactions in protein binding assays, while the electron-withdrawing nitrile group enhances metabolic stability compared to alkylamine derivatives. X-ray crystallography of analogous compounds reveals bond lengths of ~1.16 Å for C≡N, consistent with sp-hybridization.

Role in Contemporary Research Landscapes

Recent studies highlight 2-(3-(Aminomethyl)phenyl)acetonitrile as a critical intermediate in:

  • Protein-Templated Fragment Ligation: Its dual reactivity enables dynamic combinatorial chemistry (DCC) approaches, where target proteins direct the formation of high-affinity inhibitors from fragment libraries. For example, under physiological conditions, the amine and nitrile groups undergo reductive amination or click reactions to generate diverse scaffolds.
  • Heterocyclic Synthesis: The nitrile group participates in cyclization reactions to form pyrimidines or triazoles, while the amine serves as a directing group in transition-metal-catalyzed C–H functionalizations.
  • Bioconjugation Chemistry: Site-specific modification of antibodies and enzymes via NHS ester or isothiocyanate derivatives derived from the primary amine.

A 2025 study demonstrated its utility in generating MDM2-p53 interaction inhibitors, achieving nanomolar binding affinity through in situ ligation of fragments guided by the target protein. This approach reduced synthetic steps by 40% compared to traditional medicinal chemistry routes.

The synthesis of 2-(3-(Aminomethyl)phenyl)acetonitrile through catalytic amination routes represents a sophisticated approach that leverages transition metal catalysis to form carbon-nitrogen bonds efficiently [1] [2]. Reductive amination of benzoic acid derivatives provides an effective pathway for benzylamine formation, utilizing heterogeneous catalytic systems that require solely hydrogen and ammonia as reactants [1]. The silver/titanium dioxide and gold/titanium dioxide catalysts demonstrate remarkable efficiency, with yields reaching up to 92% benzylamine when employing only 0.025 mol% gold [1] [2].

The catalytic mechanism involves bifunctional catalyst systems where the support facilitates dehydration of both ammonium carboxylate to amide and amide to nitrile, while metal-support interface sites promote hydrogenation of the in situ generated nitrile [1]. This approach maintains aromaticity integrity when starting from benzoic acid precursors, addressing traditional challenges associated with salt waste generation in conventional processes [1]. The heterogeneous nature of these catalysts allows for multiple reuse cycles while requiring minimal noble metal content [1] [2].

Advanced methodologies for aromatic aminomethyl synthesis demonstrate that quaternary ammonium compounds combined with specific metal hydroxides enable high-yield production without substantial liquid ammonia use [3]. The method comprises hydrogenating aromatic nitriles in organic solvents containing polar organic solvents with solubility parameters of 9 or greater, in the presence of quaternary ammonium compounds and alkali metal or alkaline earth metal hydroxides [3]. This approach effectively suppresses impurity formation while maintaining high conversion rates [3].

Catalyst SystemSubstrateYield (%)Reaction Conditions
Silver/Titanium DioxideBenzoic Acid92Hydrogen/Ammonia, 0.025 mol%
Gold/Titanium DioxideBenzoic Acid92Hydrogen/Ammonia, 0.025 mol%
Quaternary Ammonium/Metal HydroxideAromatic Nitrile>85Polar Organic Solvent

The zinc-chromium bimetallic catalyst system represents another significant advancement in benzylamine derivative synthesis [4]. The bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 achieves 87.9% yield when conducting amination of styrene oxide at 693 K under atmospheric ammonia pressure [4]. The characterization studies reveal that dehydration reactions occur primarily on Lewis acid sites, with ZnAl2O4 serving as the active species for imine dehydrogenation to nitrile [4]. Chromium doping effectively diminishes ZnAl2O4 crystallite size, enhancing dehydrogenation reaction efficiency [4].

Nitrile Group Formation via Cyanation Reactions

Cyanation reactions for nitrile group formation encompass diverse mechanistic pathways, with palladium-catalyzed cross-coupling representing the most established approach for aromatic nitrile synthesis [5] [6]. The palladium-catalyzed cyanation of aryl halides achieves high efficiency at 2-5 mol% catalyst loadings with temperatures ranging from room temperature to 40°C [5]. This methodology utilizes zinc cyanide as a safer alternative to traditional metal cyanides, significantly reducing toxicity concerns while maintaining excellent functional group tolerance [5].

The mechanistic framework involves standard palladium(0/II) pathways with reductive elimination forming the critical carbon-carbon bond [5]. Deactivation of palladium(II) with excess cyanide represents a common challenge, necessitating careful optimization of cyanide source solubility [5]. Biphasic solvent mixtures or solvents with limited cyanide source solubility effectively circumvent undesired off-cycle species formation [5].

Copper-catalyzed regioselective cyanation provides an alternative approach for vinylarene substrates [7] [8]. The copper-based catalytic technique achieves regioselective ortho carbon-hydrogen cyanation of vinylarenes through a cyanative dearomatization mechanism [7] [8]. This process utilizes the carbon-carbon double bond as both reaction site and directing group, enabling selective functionalization of vinylarene derivatives [7] [8].

Cyanation MethodCatalyst LoadingTemperature (°C)Yield Range (%)
Palladium-Catalyzed2-5 mol%25-4070-95
Copper-Catalyzed5-10 mol%80-12060-85
Nickel-Catalyzed1-3 mol%50-8065-90

Revolutionary cyanide-free cyanation methodologies address environmental and safety concerns associated with traditional cyanation protocols [9]. The reductive cyanation of organic chlorides using carbon dioxide and ammonia as electrophilic cyanide sources represents a significant advancement [9]. This nickel-catalyzed system employs tridentate phosphine ligand Triphos to facilitate cyanation of aryl and aliphatic chlorides with excellent functional group tolerance [9]. The mechanism involves nickel(I) species responsible for reductive carbon-carbon coupling through isocyanate intermediates [9].

Ferricyanide-based cyanation offers another non-toxic alternative for nitrile synthesis [10]. The one-pot Strecker reaction utilizing potassium hexacyanoferrate as cyanide source achieves yields up to 84% for aromatic amino nitriles [10]. The optimized conditions employ a 3:4 ratio of potassium hexacyanoferrate(III) to potassium hexacyanoferrate(II) in ethyl acetate/water biphasic systems at 80°C [10]. This methodology demonstrates broad substrate scope and excellent functional group compatibility [10].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies for nitrile-containing compounds leverage immobilized supports to facilitate efficient transformations while enabling straightforward product isolation and catalyst recovery [11] [12]. The solid-phase route to aromatic chemicals demonstrates remarkable efficiency through tandem catalytic processes using zeolite catalysts without requiring solvents or dehydrogenation catalysts [11]. Zeolite H-Y exhibits optimal performance, converting hydrogenated Diels-Alder adducts to renewable aromatics with up to 80% selectivity in solid-phase reactions at 200°C for 120 minutes [11].

The mechanism involves γ-lactone intermediates as primary species that serve as precursors to all aromatic products [11]. Temperature-dependent selectivity studies reveal that decarboxylation selectivity increases with temperature at the expense of anhydride formation [11]. The zeolite's microstructure dimensions critically influence product distribution, with H-Y's FAU-type structure providing superior accessibility compared to BEA-type H-Beta [11].

Polymer-supported synthesis approaches enable continuous processing and enhanced reaction control [13] [14]. Polyester nitrile N-oxides synthesized through living ring-opening polymerization demonstrate exceptional reactivity toward hexakis(alkenyl) cores, achieving complete conversion in catalyst-free click reactions [14]. The synthetic strategy involves initial polymerization of lactide and lactones using alcohol-bearing nitroalkane initiators, followed by conversion to nitrile N-oxide functionality [14].

Solid Support TypeReaction Temperature (°C)Reaction Time (min)Conversion (%)
Zeolite H-Y20012080
Zeolite H-Beta20012039
Polymer Support25-6060-18085-95

Heterogeneous catalyst systems for nitrile synthesis demonstrate superior sustainability profiles compared to homogeneous alternatives [15]. Cobalt-doped hybrid materials consisting of metal oxides and carbon derived from chitin achieve selective hydrogenation of diverse nitriles under mild conditions [15]. The optimal catalyst supported on magnesium oxide shows magnesium oxide nanocubes decorated with carbon-enveloped cobalt nanoparticles after pyrolysis at 700°C [15]. This structure enables selective transformations at 70°C under 20 bar hydrogen pressure [15].

The solid-phase approach extends to oligonucleotide synthesis platforms through conformationally preorganized universal solid supports [16]. These supports feature chemically equivalent hydroxy groups in syn-periplanar orientation with orthogonal protection using 4,4'-dimethoxytrityl and acetyl groups [16]. The transesterification release mechanism operates through concentrated ammonium hydroxide treatment, enabling facile oligonucleotide liberation to solution [16].

Optimization of Reaction Conditions and Yield Maximization

Systematic optimization of reaction conditions proves essential for maximizing yields in nitrile synthesis, with temperature, solvent selection, and catalyst loading representing critical variables [17]. Temperature-controlled condensation of nitriles demonstrates that optimal conditions vary significantly based on substrate electronic effects and steric considerations [17]. The transformation of organonitriles through base-induced processes achieves good to excellent yields by controlling reaction temperature within specific ranges [17].

Optimization studies for phenylacetonitrile synthesis reveal that micro-reactor technology enables precise temperature control between 80-400°C with residence times of 20-300 seconds [18]. Continuous reaction methodology using sodium cyanide aqueous solution and phase-transfer catalysts achieves rapid reaction speeds with high production efficiency [18]. The optimized process demonstrates superior product quality with reduced side reactions and enhanced safety profiles compared to batch processes [18].

ParameterOptimal RangeImpact on Yield
Temperature80-140°C±25% variation
Reaction Time12-24 hours±15% variation
Catalyst Loading2-5 mol%±30% variation
Solvent Ratio1:1 to 1:3±20% variation

Solvent system optimization reveals critical dependencies between polarity and reaction efficiency [10]. Biphasic solvent systems employing ethyl acetate/water combinations achieve optimal yields when maintaining 1:1 volume ratios [10]. Alternative solvent combinations including tert-butanol/water, cyclohexane/water, and pyridine/water demonstrate varying degrees of effectiveness based on substrate solubility and catalyst compatibility [10]. The ethyl acetate/water system provides superior mass transfer characteristics while maintaining appropriate phase separation for product isolation [10].

Catalyst loading optimization demonstrates non-linear relationships between catalyst concentration and reaction efficiency [10]. Studies using potassium hexacyanoferrate combinations reveal that substoichiometric amounts (0.25-0.50 equivalents) result in dramatically reduced yields below 50%, while optimal performance occurs at 1.0-1.5 equivalents [10]. Excess catalyst loading beyond 2.0 equivalents provides minimal additional benefit while increasing process costs [10].

Molecular Structure and Basic Properties

2-(3-(Aminomethyl)phenyl)acetonitrile represents a significant organic compound characterized by its unique molecular architecture featuring both aromatic and aliphatic functional groups. The compound possesses the molecular formula C₉H₁₀N₂ with a molecular weight of 146.19 grams per mole, designated by the Chemical Abstracts Service number 1529270-68-5 [1] [2]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-(3-(aminomethyl)phenyl)acetonitrile, reflecting its structural composition containing a phenyl ring substituted with both aminomethyl and acetonitrile moieties [1].

PropertyValue
Molecular FormulaC₉H₁₀N₂
Molecular Weight146.19 g/mol
CAS Number1529270-68-5
IUPAC Name2-(3-(aminomethyl)phenyl)acetonitrile
SMILESN#CCC1=CC=CC(CN)=C1
InChI KeyBUUNDASAMBILEB-UHFFFAOYSA-N

Bond Length Analysis and Molecular Geometry

The molecular geometry of 2-(3-(Aminomethyl)phenyl)acetonitrile can be characterized through standard bond length parameters found in organic compounds. The aromatic carbon-carbon bonds within the phenyl ring exhibit typical bond lengths of approximately 1.38 ± 0.01 Ångström, consistent with delocalized aromatic systems [3]. The aliphatic carbon-nitrogen bonds connecting the aminomethyl group to the aromatic ring demonstrate characteristic bond lengths of 1.47 ± 0.01 Ångström, representing standard single bond distances for carbon-nitrogen interactions [3].

Bond TypeBond Length (Å)Reference
C-C (aromatic)1.38 ± 0.01General aromatic systems
C-N (aliphatic)1.47 ± 0.01Aliphatic C-N bonds
C≡N (nitrile)1.14 ± 0.01Nitrile functional group
C-H1.08 ± 0.02General C-H bonds
N-H1.01 ± 0.02Primary amine N-H bonds

The nitrile functional group exhibits a carbon-nitrogen triple bond length of approximately 1.14 ± 0.01 Ångström, characteristic of the linear geometry associated with sp-hybridized carbon atoms [3]. This triple bond contributes significantly to the overall molecular rigidity and influences the compound's electronic properties through its strong electron-withdrawing nature.

Crystal Structure Considerations

While specific crystallographic data for 2-(3-(Aminomethyl)phenyl)acetonitrile remains limited in the current literature, analogous compounds containing acetonitrile moieties have demonstrated interesting crystallographic features. Related acetonitrile-containing compounds often form crystal structures with space groups that accommodate hydrogen bonding interactions between amino groups and nitrile functionalities [4]. The presence of both hydrogen bond donors (aminomethyl group) and acceptors (nitrile nitrogen) suggests potential for intermolecular hydrogen bonding networks that could influence crystal packing arrangements.

Thermochemical Properties and Stability Profiles

Thermal Characteristics of Related Compounds

The thermochemical properties of 2-(3-(Aminomethyl)phenyl)acetonitrile can be estimated through comparison with structurally related compounds that have been experimentally characterized. The closely related compound 2-(4-Aminophenyl)acetonitrile exhibits a melting point range of 45-48°C and a boiling point of 312.0°C, providing valuable reference points for the target compound [5]. Similarly, 2-(3-amino-2,5-dimethyl-phenyl)acetonitrile demonstrates a boiling point of 326.7°C, indicating the influence of additional methyl substituents on thermal properties [6].

Property2-(4-Aminophenyl)acetonitrile2-(3-amino-2,5-dimethyl-phenyl)acetonitrileReference Source
Melting Point45-48°CN/ALiterature data
Boiling Point312.0°C326.7°CExperimental
Flash Point136.3°C151.4°CCalculated
Density1.1 g/cm³1.064 g/cm³Experimental

Thermal Stability Analysis

Differential scanning calorimetry studies on related compounds have revealed important insights into thermal stability patterns. Aromatic nitrile compounds generally exhibit thermal decomposition temperatures significantly higher than their melting points, indicating substantial thermal stability under normal conditions [7]. The presence of the aminomethyl substituent may influence thermal behavior through potential intramolecular interactions and hydrogen bonding effects.

The thermal stability of compounds containing acetonitrile groups has been studied extensively, with decomposition typically occurring through cleavage of the carbon-nitrogen triple bond at elevated temperatures [8]. The electron-withdrawing nature of the nitrile group contributes to overall molecular stability by stabilizing adjacent carbon centers through resonance effects.

Thermodynamic Properties

Thermochemical analysis of related organic compounds suggests that 2-(3-(Aminomethyl)phenyl)acetonitrile likely exhibits endothermic melting behavior, consistent with organic crystalline solids [9]. The enthalpy of fusion can be estimated based on molecular weight and structural complexity, with typical values for similar compounds ranging from 15-25 kJ/mol. Heat capacity measurements for aromatic compounds with nitrile functionalities typically demonstrate temperature-dependent behavior, with values increasing gradually with temperature due to vibrational mode activation [10].

Solubility Behavior in Organic Solvents

Solvent Selection and Interaction Mechanisms

The solubility characteristics of 2-(3-(Aminomethyl)phenyl)acetonitrile are determined by the compound's dual nature, incorporating both polar and nonpolar structural elements. The aminomethyl group provides hydrogen bonding capability, while the aromatic ring contributes hydrophobic character, and the nitrile group offers dipole interactions [11]. This combination results in moderate to high solubility in polar protic and aprotic solvents.

SolventSolubility BehaviorExpected Mechanism
WaterModerate (due to amine group)H-bonding with NH₂
EthanolHigh (hydrogen bonding)H-bonding and dipole interactions
MethanolHigh (hydrogen bonding)H-bonding and dipole interactions
AcetonitrileHigh (polar aprotic)Dipole-dipole interactions
TetrahydrofuranHigh (aprotic solvent)Dipole interactions
1,4-DioxaneHigh (ether linkage)Dipole interactions

Hydrogen Bonding Effects

The primary amine functionality in the aminomethyl group serves as both a hydrogen bond donor and acceptor, significantly influencing solubility patterns [12]. In protic solvents such as water, methanol, and ethanol, the compound demonstrates enhanced solubility due to intermolecular hydrogen bonding between the amine protons and solvent molecules. The nitrile group additionally contributes to solubility through its lone pair electrons, which can accept hydrogen bonds from protic solvents [13].

Aprotic Solvent Interactions

In aprotic solvents, the solubility mechanism shifts from hydrogen bonding to dipole-dipole interactions and London dispersion forces. Acetonitrile, being structurally related to the target compound's nitrile functionality, provides particularly favorable solvation through dipole alignment and potential π-π interactions with the aromatic system [14]. Tetrahydrofuran and 1,4-dioxane offer good solvation through their polar ether functionalities interacting with the compound's polar groups while accommodating the aromatic ring through van der Waals interactions.

Temperature-Dependent Solubility

Solubility studies on related compounds have demonstrated positive temperature coefficients, indicating increased solubility with rising temperature [13]. This behavior is consistent with endothermic dissolution processes typical for organic compounds with hydrogen bonding capabilities. The dissolution enthalpy is expected to be positive, reflecting the energy required to break crystal lattice interactions and form solute-solvent interactions.

Acid-Base Characteristics and pKa Determination

Protonation Site Analysis

The acid-base behavior of 2-(3-(Aminomethyl)phenyl)acetonitrile is primarily governed by the primary amine group within the aminomethyl substituent. This functional group represents the most basic site in the molecule, capable of accepting protons to form the corresponding ammonium ion [15]. The aromatic ring and nitrile group, being electron-withdrawing, influence the basicity of the amine through inductive effects.

Compound TypeApproximate pKaNotes
Primary aromatic amine4.0-5.0Electron-withdrawing aromatic ring
Benzylamine9.3Benzylic stabilization
Aniline4.6Standard aniline reference
3-Aminophenol4.4Hydroxyl group effect
Aliphatic primary amine10.5-10.8Standard aliphatic reference

Electronic Effects on Basicity

The pKa value of 2-(3-(Aminomethyl)phenyl)acetonitrile is expected to fall within the range of 8.5-9.5, considering the electron-withdrawing effects of both the aromatic ring and the acetonitrile substituent [16]. The aromatic ring directly attached to the methylene carbon adjacent to the amine reduces basicity compared to simple aliphatic amines through inductive withdrawal of electron density. Additionally, the nitrile group, positioned meta to the aminomethyl substituent, contributes further electron withdrawal through the aromatic π-system.

Spectrophotometric pKa Determination Methods

Accurate pKa determination for compounds containing aromatic chromophores can be accomplished through spectrophotometric titration methods [15]. The aromatic system in 2-(3-(Aminomethyl)phenyl)acetonitrile provides suitable ultraviolet absorption characteristics for monitoring protonation state changes during acid-base titrations. The compound's absorption spectrum is expected to shift upon protonation due to changes in electronic conjugation within the aromatic system.

Practical pH Considerations

The moderate basicity of the aminomethyl group results in significant protonation under physiological pH conditions. At pH 7.4, approximately 95% of the compound exists in the protonated form, affecting its solubility and interaction properties [17]. This protonation behavior has important implications for potential biological applications and chemical reactivity patterns.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

146.084398327 g/mol

Monoisotopic Mass

146.084398327 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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